Tert-butyl (6-methylbenzo[d]thiazol-2-yl)carbamate
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Overview
Description
2-Methyl-2-propanyl (6-methyl-1,3-benzothiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propanyl (6-methyl-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 2-methyl-2-propanyl chloroformate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propanyl (6-methyl-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-propanyl (6-methyl-1,3-benzothiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propanyl (6-methyl-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.
2-Amino-6-methylbenzothiazole: Another benzothiazole derivative with similar structural features.
Uniqueness
2-Methyl-2-propanyl (6-methyl-1,3-benzothiazol-2-yl)carbamate is unique due to its specific carbamate functional group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16N2O2S |
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Molecular Weight |
264.35 g/mol |
IUPAC Name |
tert-butyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C13H16N2O2S/c1-8-5-6-9-10(7-8)18-11(14-9)15-12(16)17-13(2,3)4/h5-7H,1-4H3,(H,14,15,16) |
InChI Key |
LLUQSCDHKKUWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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